Achievable Synthetic Yields for 1,2-Diethynyl-3-fluorobenzene via Sonogashira Coupling
The synthesis of 1,2-diethynyl-3-fluorobenzene is typically achieved via Sonogashira coupling of a dihalogenated fluorobenzene precursor. Under optimized conditions, the reaction yields for this specific isomer can be robust and practical for subsequent scale-up. While no direct head-to-head yield comparison with all other isomers was found in the available, permissible sources, the reported yield range for this compound provides a baseline expectation for procurement and synthetic planning .
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 50% to 90% |
| Comparator Or Baseline | Typical Sonogashira coupling yields for analogous diethynylbenzene derivatives (no specific isomer data available for direct comparison) |
| Quantified Difference | Not applicable; data represents a range of achievable yields for the target compound |
| Conditions | Sonogashira coupling conditions, typically using a palladium catalyst and a base, followed by purification. |
Why This Matters
This yield range demonstrates the practical feasibility of synthesizing and procuring this specific compound in quantities sufficient for research and development, guiding cost-benefit analysis for purchasing decisions.
